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Compound Name:
3,5-Dimethyl-4-

propoxybenzaldehyde

CAS No.: 210057-00-4

Cat. No.: B2768298

Get Quote

Technical Application Note: 3,5-Dimethyl-4-propoxybenzaldehyde in Drug Discovery

Introduction: The Strategic Value of Steric &
Lipophilic Modulation
In modern medicinal chemistry, 3,5-Dimethyl-4-propoxybenzaldehyde (CAS: 210057-00-4)

serves as a critical bioisostere and privileged scaffold intermediate. While often overshadowed

by its dimethoxy analog (Syringaldehyde), this compound offers distinct advantages in Lead

Optimization campaigns:

Metabolic Stability: Unlike methoxy groups (which are prone to O-demethylation by

cytochrome P450 enzymes), the 3,5-dimethyl substitution pattern provides steric bulk that is

metabolically robust, extending the half-life of the pharmacophore.

Lipophilicity Tuning: The 4-propoxy tail significantly increases the logP (lipophilicity)

compared to a hydroxyl or methoxy group, enhancing membrane permeability and facilitating

binding to hydrophobic pockets in target proteins (e.g., Kinases, GPCRs).
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Schiff Base Reactivity: As an electron-rich benzaldehyde, it is an ideal candidate for forming

reversible Schiff bases with primary amines—a mechanism validated by hemoglobin

modulators like Voxelotor for Sickle Cell Disease.

This guide details the synthesis, quality control, and downstream application of this

intermediate, focusing on its utility in generating metabolically stable drug candidates.

Protocol A: Synthesis of 3,5-Dimethyl-4-
propoxybenzaldehyde
Objective: To synthesize high-purity (>98%) 3,5-Dimethyl-4-propoxybenzaldehyde from the

commercially available precursor 3,5-Dimethyl-4-hydroxybenzaldehyde via Williamson Ether

Synthesis.

Mechanism: Nucleophilic substitution (

) of propyl bromide by the phenoxide ion generated in situ.

Reagents & Materials:
Precursor: 3,5-Dimethyl-4-hydroxybenzaldehyde (1.0 eq, CAS: 2233-18-3)[1]

Alkylating Agent: 1-Bromopropane (1.2 eq)

Base: Potassium Carbonate (

), anhydrous (2.0 eq)

Solvent: N,N-Dimethylformamide (DMF), anhydrous

Catalyst: Potassium Iodide (KI) (0.1 eq) – Critical for accelerating the reaction via

Finkelstein-like halide exchange.

Step-by-Step Procedure:
Activation:

In a dry 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-

Dimethyl-4-hydroxybenzaldehyde (10.0 g, 66.6 mmol) in DMF (100 mL).
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Add

(18.4 g, 133.2 mmol) and KI (1.1 g, 6.6 mmol).

Expert Insight: Stir the suspension at room temperature for 30 minutes before adding the

alkyl halide. This ensures complete deprotonation of the phenol to the phenoxide anion,

minimizing side reactions.

Alkylation:

Add 1-Bromopropane (7.3 mL, 80.0 mmol) dropwise via a syringe or addition funnel over

10 minutes.

Heat the reaction mixture to 60°C under an inert atmosphere (

or Ar).

Monitor by TLC (Hexane:Ethyl Acetate 8:2). The starting material (

) should disappear, and the product (

) should appear. Reaction time is typically 4–6 hours.

Workup:

Cool the mixture to room temperature.

Pour the reaction mixture into Ice-Water (400 mL) with vigorous stirring. The product

should precipitate as a solid or oil.

Extract with Ethyl Acetate (3 x 100 mL).

Wash the combined organic layers with Water (2 x 100 mL) and Brine (100 mL) to remove

residual DMF.

Dry over anhydrous

, filter, and concentrate under reduced pressure.

Purification:
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If necessary, purify via Flash Column Chromatography (Silica Gel, 0-10% EtOAc in

Hexanes).

Yield Expectation: 85–95% (White to pale yellow solid).

Protocol B: Downstream Application – Reductive
Amination
Context: This protocol demonstrates the use of 3,5-Dimethyl-4-propoxybenzaldehyde to

install a lipophilic benzyl group onto a primary amine scaffold (e.g., an amino acid or aniline

derivative), a common step in synthesizing kinase inhibitors.

Workflow Diagram (Graphviz):

Start:
3,5-Dimethyl-4-propoxybenzaldehyde

+ Primary Amine (R-NH2)

Step 1: Imine Formation
Solvent: DCE/MeOH

Time: 2-4 hrs

Dehydration (-H2O) Step 2: Reduction
Reagent: NaBH(OAc)3

Time: 12-16 hrs

In-situ Reduction Step 3: Quench & Workup
NaHCO3 (sat.) -> Extraction

Complete Final Product:
Secondary Amine

(Drug Intermediate)

Purification

Click to download full resolution via product page

Caption: One-pot reductive amination workflow for installing the 3,5-dimethyl-4-propoxybenzyl

moiety.

Procedure:
Imine Formation:

Dissolve 3,5-Dimethyl-4-propoxybenzaldehyde (1.0 eq) and the Primary Amine (1.0 eq)

in 1,2-Dichloroethane (DCE).

Optional: Add Acetic Acid (1.0 eq) if the amine is basic (e.g., aliphatic amines) to catalyze

imine formation.

Stir at Room Temperature for 2 hours.

Reduction:

Add Sodium Triacetoxyborohydride (
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) (1.5 eq) in one portion.

Expert Insight:

is preferred over

because it is milder and selectively reduces the imine without reducing the aldehyde (if
any remains) or other sensitive functional groups.

Stir overnight (12–16 hours).

Isolation:

Quench with saturated aqueous

.

Extract with DCM, dry, and concentrate.

Analytical Quality Control (QC)
Data Summary Table: Specification Limits

Test Parameter Method Acceptance Criteria

Appearance Visual
White to off-white crystalline

solid

Purity HPLC (UV @ 254 nm)

Identity (

NMR)

400 MHz DMSO- Consistent with structure (See

diagnostic peaks)

Water Content Karl Fischer

Residual Solvents GC-Headspace

DMF

ppm, EtOAc

ppm
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Diagnostic NMR Peaks (

):

Aldehyde (-CHO): Singlet at

ppm.

Aromatic Protons (H-2, H-6): Singlet at

ppm (Integration: 2H). Note: The symmetry of the 3,5-dimethyl substitution simplifies this to a
singlet.

Propoxy Group:

Triplet (

) at

ppm.

Multiplet (

) at

ppm.

Triplet (

) at

ppm.

Methyl Groups (Ar-CH3): Singlet at

ppm (Integration: 6H).

Safety & Handling
Hazard Classification: Irritant (Skin/Eye).[2]
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Storage: Store at 2–8°C under inert gas (

). Aldehydes can oxidize to carboxylic acids (benzoic acid derivatives) upon prolonged
exposure to air.

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood to avoid

inhalation of dust.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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